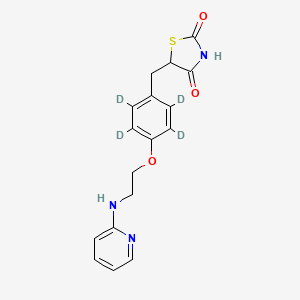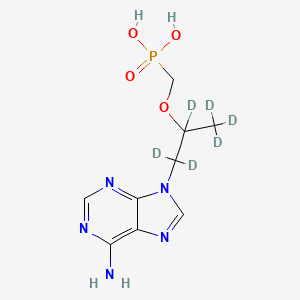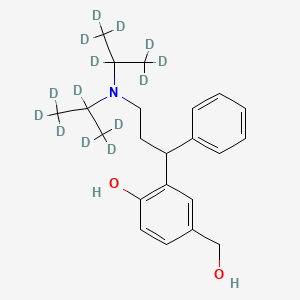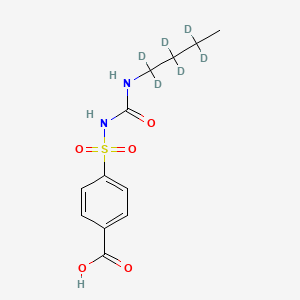
AD-mix-α (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AD-mix-α is a reagent used for Sharpless Asymmetric Dihydroxylation reactions . It has been used in the asymmetric dihydroxylation (AD) step of synthesizing the (+)-enantiomeric form of a potent anti-inflammatory methyl picolinate alkaloid from methyl 5-bromopicolinate .
Synthesis Analysis
AD-mix-α is a mixture that contains a chiral ligand (DHQ)2 PHAL . It is employed in the Sharpless Asymmetric Dihydroxylation of (E, E)- or (E, Z)-1,3-dienoates . It is also used in the preparation of ß-hydroxy-γ-lactones from ß,γ-unsaturated esters .Chemical Reactions Analysis
AD-mix-α acts as an asymmetric catalyst for various chemical reactions, including the Sharpless asymmetric dihydroxylation of alkenes . It is used for Sharpless Asymmetric Dihydroxylation reactions .Aplicaciones Científicas De Investigación
Synthesis of Anti-inflammatory Alkaloids
AD-mix-α plays a crucial role in the synthesis of enantiomerically pure anti-inflammatory alkaloids. It is used in the asymmetric dihydroxylation step to synthesize the (+)-enantiomeric form of potent anti-inflammatory methyl picolinate alkaloid from methyl 5-bromopicolinate . This process is vital for creating drugs with fewer side effects due to their enantiopurity.
Sharpless Asymmetric Dihydroxylation
The reagent is employed in the Sharpless Asymmetric Dihydroxylation (AD) of (E, E)- or (E, Z)-1,3-dienoates . This reaction is a cornerstone in organic synthesis, allowing for the preparation of chiral diols with high enantioselectivity, which are important building blocks in pharmaceuticals and fine chemicals.
Preparation of β-Hydroxy-γ-Lactones
AD-mix-α is utilized in the preparation of β-hydroxy-γ-lactones from β,γ-unsaturated esters . These lactones are significant due to their presence in numerous natural products and pharmaceuticals, serving as key intermediates in the synthesis of various bioactive molecules.
Antibacterial Drug Development
In the field of medicinal chemistry, AD-mix-α is a candidate for developing drugs to treat hypertension and bacterial infections. It acts as an inhibitor of the enzyme DNA gyrase, which is crucial for bacterial cell division and DNA replication, showing effectiveness against Pseudomonas aeruginosa and other Gram-negative bacteria .
Enzyme Inhibition Studies
AD-mix-α’s ability to inhibit DNA gyrase makes it a valuable tool for studying enzyme inhibition. Its kinetic and functional properties are similar to those of glycopeptide antibiotics like vancomycin, providing insights into the mechanisms of antibiotic resistance and the development of new antibacterial agents .
Catalytic Asymmetric Synthesis
As a catalyst, AD-mix-α is used in various asymmetric synthesis reactions beyond dihydroxylation. Its role in introducing chirality to molecules is essential for the production of enantiomerically pure substances, which are increasingly demanded in the pharmaceutical industry for their improved efficacy and safety profiles .
Mecanismo De Acción
Safety and Hazards
AD-mix-α (Technical Grade) is classified as causing skin irritation (Category 2), eye irritation (Category 2), respiratory irritation (Category 3), and long-term (chronic) aquatic hazard (Category 2) . It is advised to avoid breathing dust, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Direcciones Futuras
AD-mix-α is widely used in various organic synthesis reactions, such as hydrogenation, addition, and carbonylation reactions, to improve yield and reduce the generation of by-products . Although it has no direct applications in the medical field, it plays an important role in the pharmaceutical industry and chemical research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of AD-mix-α (Technical Grade) involves a series of reactions starting from commercially available starting materials.", "Starting Materials": ["2,3-dichlorobenzonitrile", "2,6-dimethylphenylacetic acid", "4-(dimethylamino)pyridine", "triethylamine", "ethyl acetate", "methanol", "water", "sodium hydroxide", "hydrochloric acid"], "Reaction": ["Step 1: 2,3-dichlorobenzonitrile is reacted with 2,6-dimethylphenylacetic acid in the presence of 4-(dimethylamino)pyridine and triethylamine in ethyl acetate to form the intermediate product.", "Step 2: The intermediate product is then treated with a solution of sodium hydroxide in water to form the final product.", "Step 3: The crude product is purified by recrystallization using methanol and hydrochloric acid."] } | |
Número CAS |
153130-59-7 |
Fórmula molecular |
C₄₈H₅₄N₆O₄·x(K₂CO₃)·x(K₂OsO₄·2H₂O)·x(K |
Sinónimos |
AD-mix-alpha |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)




